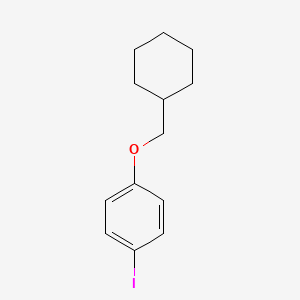
1-(Cyclohexylmethoxy)-4-iodobenzene
Overview
Description
1-(Cyclohexylmethoxy)-4-iodobenzene is an organic compound characterized by the presence of a cyclohexylmethoxy group attached to a benzene ring, which is further substituted with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethoxy)-4-iodobenzene can be synthesized through the Williamson Ether Synthesis, which involves the reaction of a phenol derivative with an alkyl halide in the presence of a strong base. Specifically, 4-iodophenol can be reacted with cyclohexylmethyl bromide in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzenes can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Coupling Products: Biaryl compounds with various substituents.
Scientific Research Applications
1-(Cyclohexylmethoxy)-4-iodobenzene has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethoxy)-4-iodobenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-(Cyclohexylmethoxy)-4-bromobenzene
- 1-(Cyclohexylmethoxy)-4-chlorobenzene
- 1-(Cyclohexylmethoxy)-4-fluorobenzene
Comparison: 1-(Cyclohexylmethoxy)-4-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVOGOHLNJWWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)
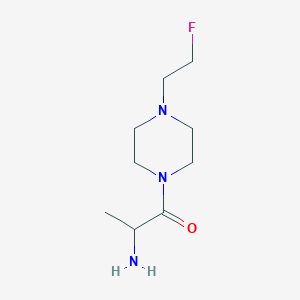
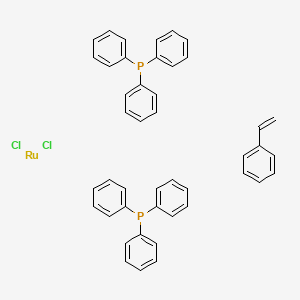
![N-cyclopentyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1465302.png)
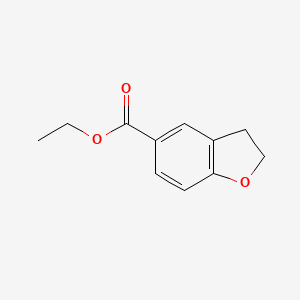
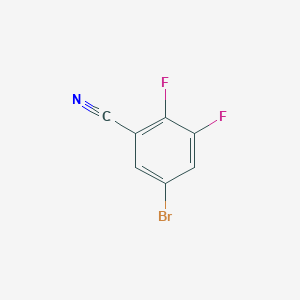

![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)
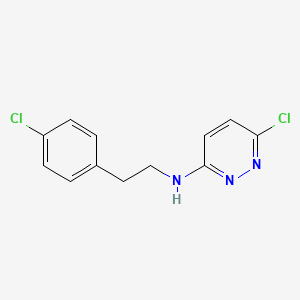
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
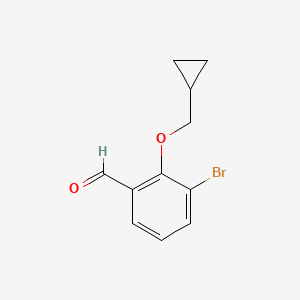
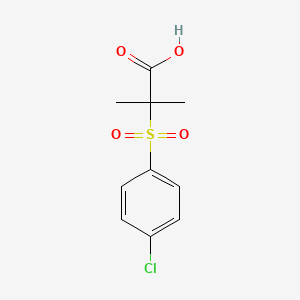
![2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1465319.png)
